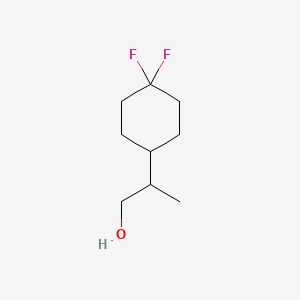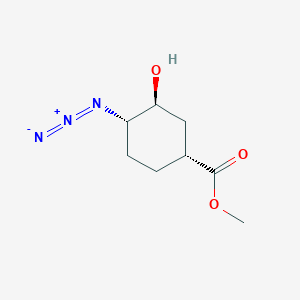
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate: is a chemical compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃), which is known for its reactivity and utility in various chemical reactions. This particular compound features a cyclohexane ring with hydroxyl and azido substituents, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative that has the desired stereochemistry.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the cyclohexane ring.
Azidation: The hydroxyl group is then converted to an azido group using reagents such as sodium azide (NaN₃) under appropriate conditions.
Esterification: The carboxyl group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of azido group reactivity and its incorporation into biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate involves its reactivity due to the presence of the azido group. The azido group can undergo:
Cycloaddition Reactions: Such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction: To form amines, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
rac-methyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate: Similar structure but with an aminomethyl group instead of an azido group.
rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate: Contains a bicyclic structure with an azido group.
Uniqueness
rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and azido groups on the cyclohexane ring. This combination of functional groups makes it a valuable intermediate for synthesizing a wide range of chemical compounds.
Properties
Molecular Formula |
C8H13N3O3 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H13N3O3/c1-14-8(13)5-2-3-6(10-11-9)7(12)4-5/h5-7,12H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
InChI Key |
ZUHPYYPMHWSMQW-VQVTYTSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]([C@H](C1)O)N=[N+]=[N-] |
Canonical SMILES |
COC(=O)C1CCC(C(C1)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


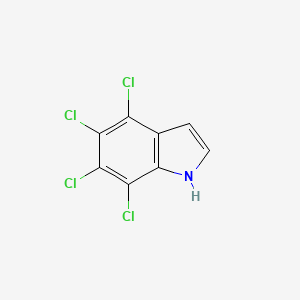
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
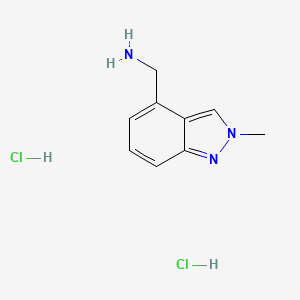
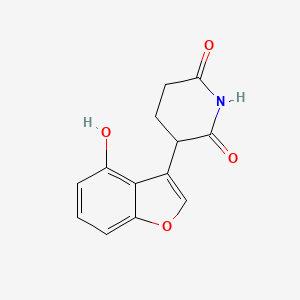

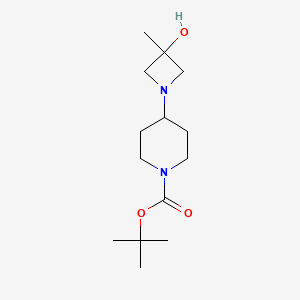
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
